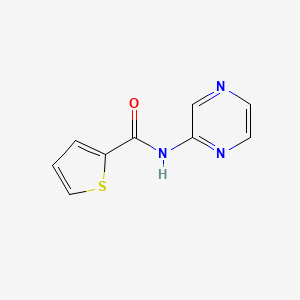

N-2-pyrazinyl-2-thiophenecarboxamide

Description

Significance of Pyrazine (B50134) and Thiophene (B33073) Heterocycles in Chemical Sciences

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of paramount importance in chemistry. nih.gov Pyrazine and thiophene are two such aromatic heterocycles that form the backbone of N-2-pyrazinyl-2-thiophenecarboxamide.

Pyrazine , a six-membered ring with two nitrogen atoms at positions 1 and 4, is a scaffold found in numerous natural and synthetic compounds. ekb.eg Its electron-deficient nature makes it a valuable component in the design of various functional molecules. ekb.eg The pyrazine ring is a key structural motif in several clinically important drugs, highlighting its significance in medicinal chemistry. ekb.eg

Thiophene , a five-membered ring containing a sulfur atom, is another crucial heterocycle in chemical research. wku.edu It is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active molecule without significant loss of activity. nih.gov This property makes thiophene and its derivatives attractive for the development of new therapeutic agents and functional materials. wku.edunih.gov

Historical Context of Carboxamide Derivatives in Research

The carboxamide functional group (-C(=O)N-) is a cornerstone of organic and medicinal chemistry. Historically, the stability and hydrogen-bonding capabilities of the amide bond have made it a fundamental component of peptides and proteins. In the realm of synthetic chemistry, the development of methods to form carboxamide linkages has been a central theme, enabling the construction of complex molecules.

Over the years, carboxamide derivatives have been identified as a "privileged pharmacophore," a molecular framework that is able to bind to multiple biological targets. mdpi.com This has led to the development of a vast number of carboxamide-containing drugs with a wide range of applications. nih.govnih.gov Research into carboxamide derivatives continues to be a highly active area, with ongoing efforts to discover new synthetic methodologies and novel therapeutic applications. nih.govnih.gov

Overview of Research Trajectories for this compound

While research specifically focused on this compound is still in its early stages, the existing literature on related compounds points towards several promising research directions. The primary trajectory appears to be in the synthesis and characterization of novel derivatives, with a view to exploring their potential applications.

A key research interest is the modification of the thiophene ring, for example, through the introduction of various aryl groups. mdpi.comnih.gov These modifications can significantly influence the electronic and photophysical properties of the molecule. mdpi.comnih.gov Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to predict and understand the structure-property relationships of these new derivatives. mdpi.comnih.gov The investigation of their potential as functional materials, for instance in the field of non-linear optics, is also an active area of exploration. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-pyrazin-2-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c13-9(7-2-1-5-14-7)12-8-6-10-3-4-11-8/h1-6H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRZGVPLGRLYKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N 2 Pyrazinyl 2 Thiophenecarboxamide

Established Synthetic Routes to the Core Scaffold

The fundamental approach to synthesizing the N-2-pyrazinyl-2-thiophenecarboxamide core involves the formation of an amide linkage between a pyrazine (B50134) amine and a thiophene (B33073) carboxylic acid.

The most direct method for creating the amide bond in this compound and its precursors is through a condensation reaction. youtube.comkhanacademy.org This involves coupling an amine, specifically 2-aminopyrazine (B29847), with a derivative of 2-thiophenecarboxylic acid. nih.govmdpi.com In a documented synthesis of a key intermediate, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, the reaction is carried out by combining pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid. nih.govmdpi.com

This type of reaction, which formally eliminates a molecule of water, often requires the "activation" of the carboxylic acid to facilitate the nucleophilic attack by the amine. masterorganicchemistry.com While various peptide coupling reagents are available for this purpose, a particularly effective method reported for this specific synthesis involves mediation by a Lewis acid. masterorganicchemistry.comnih.gov An alternative, though potentially less direct route, could involve the conversion of the carboxylic acid to a more reactive derivative like an acyl chloride prior to its reaction with the amine. khanacademy.orgnih.gov

To enhance the efficiency of the condensation reaction, activating agents or catalytic systems are employed. For the synthesis of the 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide intermediate, titanium tetrachloride (TiCl₄) is used as a powerful mediator. nih.govmdpi.com The reaction is typically performed in pyridine (B92270), which serves as both a solvent and a base. nih.gov

The role of TiCl₄ is to act as a strong Lewis acid, coordinating to the carboxylic acid. nih.govd-nb.info This coordination forms a reactive adduct, possibly an acyl pyridinium (B92312) ion or an acyl chloride in situ, which is highly susceptible to nucleophilic attack by the amine's nitrogen atom. d-nb.info This method has been shown to be effective, leading to a 75% yield of the bromo-substituted scaffold after heating for two hours at 85°C. mdpi.com Although TiCl₄ is used in stoichiometric amounts rather than catalytic quantities, it is crucial for activating the substrate and enabling the high-yield formation of the amide bond under relatively mild conditions. nih.govd-nb.info

Functionalization and Diversification Approaches

Once the core scaffold is assembled, further diversification is achieved through functionalization, primarily on the thiophene ring.

Regioselectivity, or the control of where a chemical reaction occurs on a molecule, is a key consideration in the synthesis of complex derivatives. In the context of this compound, regioselectivity is often pre-determined by the choice of starting materials. The synthesis of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide is a prime example of this strategy. nih.govmdpi.com By starting with 5-bromothiophene-2-carboxylic acid, the bromine atom is placed at a specific location (the C5 position of the thiophene ring). nih.gov This bromine then acts as a chemical handle, directing subsequent functionalization reactions, such as cross-coupling, exclusively to that site. nih.govmdpi.com

More advanced techniques can achieve regioselective functionalization on an existing heterocyclic scaffold through C-H activation, often involving the use of organometallic intermediates. nih.gov While not explicitly documented for this compound itself, studies on the related imidazo[1,2-a]pyrazine (B1224502) system have shown that using specific metalating agents can direct substitution to desired positions with high precision. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. researchgate.net These reactions are ideal for attaching new aryl or heteroaryl groups to the this compound scaffold, enabling the creation of a diverse library of analogues. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a widely used and robust method for generating biaryl compounds. researchgate.netjocpr.com This reaction has been successfully applied to the 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide intermediate to synthesize a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. nih.govmdpi.com

The reaction involves coupling the bromo-intermediate with various arylboronic acids or their corresponding pinacol (B44631) esters. nih.gov A typical catalytic system for this transformation consists of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base, and a suitable solvent. mdpi.com In a reported procedure, potassium phosphate (B84403) (K₃PO₄) was used as the base in a solvent mixture of 1,4-dioxane (B91453) and water. mdpi.com The reaction mixture is heated under reflux for over 20 hours to afford the desired coupled products in moderate to good yields, ranging from 37% to 72%. nih.govmdpi.com This methodology allows for the introduction of a wide array of substituted and unsubstituted aryl and heteroaryl groups at the 5-position of the thiophene ring. nih.gov

Table 1: Yields of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide Derivatives via Suzuki Cross-Coupling nih.govmdpi.com

This interactive table summarizes the reported yields for the synthesis of various derivatives (4a-4n) from 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3) and the corresponding arylboronic acid or ester.

| Compound | Aryl/Heteroaryl Substituent | Yield (%) |

| 4a | Phenyl | 72 |

| 4b | 3,4-Dichlorophenyl | 65 |

| 4c | 3-Methylcarbonylphenyl | 63 |

| 4d | 4-Chlorophenyl | 68 |

| 4e | 3-Chloro-4-fluorophenyl | 65 |

| 4f | 3,5-Dimethylphenyl | 62 |

| 4g | 4-Methoxyphenyl | 69 |

| 4i | 4-(Methylthio)phenyl | 60 |

| 4j | 3,5-Difluorophenyl | 65 |

| 4n | Thiophen-3-yl | 37 |

Cross-Coupling Reactions for Aryl/Heteroaryl Analogues

Other Palladium-Catalyzed Coupling Reactions

While Suzuki coupling is a prominent method for derivatization, other palladium-catalyzed reactions can be employed for the synthesis of the core structure of this compound and its analogs. These methods offer alternative pathways that can be advantageous depending on the availability of starting materials and the desired substitution patterns.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. researchgate.net This reaction could theoretically be applied to the synthesis of this compound by coupling 2-aminopyrazine with a suitable 2-thiophenecarboxylic acid derivative. A plausible synthetic route would involve the reaction of 2-aminopyrazine with 2-thiophenecarbonyl chloride or a similar activated acid derivative. However, a more direct C-N bond formation to construct the amide linkage in one step from an aryl halide and an amide is less common.

A more likely application of Buchwald-Hartwig amination in this context is the synthesis of precursors or analogs. For instance, coupling 2-halopyrazines with aminothiophenes can be a viable strategy. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially when dealing with electron-deficient heterocycles like pyrazine. Ligands such as Xantphos have been successfully used in the coupling of deactivated aminothiophenecarboxylates with halopyridines, a reaction that shares similarities with the potential synthesis of this compound precursors. nih.gov

Palladium-Catalyzed Carbonylative Coupling:

Palladium-catalyzed aminocarbonylation offers a direct route to amides from aryl or heteroaryl halides, carbon monoxide, and an amine. nih.gov This methodology could be applied to the synthesis of this compound by reacting a 2-halothiophene (e.g., 2-bromothiophene (B119243) or 2-iodothiophene) with 2-aminopyrazine in the presence of a palladium catalyst and carbon monoxide.

The reaction conditions, particularly the carbon monoxide pressure and the choice of ligand, can significantly influence the outcome, sometimes leading to the formation of 2-ketocarboxamides as byproducts. nih.gov For the synthesis of the target carboxamide, reaction conditions would need to be optimized to favor the single carbonylation product. The use of specific phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh3) or bidentate ligands like Xantphos, can control the selectivity of the carbonylation process. nih.gov

A potential reaction scheme is presented below:

2-halothiophene + 2-aminopyrazine + CO --(Pd catalyst, ligand, base)--> this compound

Preparation of this compound Derivatives and Analogs

A significant area of research focuses on the synthesis of derivatives and analogs of this compound to explore their structure-activity relationships. A key strategy for this is the functionalization of the thiophene ring, often through palladium-catalyzed cross-coupling reactions.

A primary method for creating derivatives involves the synthesis of a halogenated precursor, such as 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, which can then undergo further reactions. scilit.comscilit.com This intermediate is typically prepared through the condensation of 2-aminopyrazine with 5-bromothiophene-2-carboxylic acid, a reaction that can be mediated by agents like titanium tetrachloride (TiCl₄). scilit.comscilit.com

Suzuki Cross-Coupling Reactions:

The Suzuki cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. In the context of this compound, it is employed to introduce a variety of aryl and heteroaryl substituents at the 5-position of the thiophene ring. scilit.comscilit.com This is achieved by reacting the 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide intermediate with various boronic acids or their pinacol esters in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium phosphate. scilit.comscilit.com

The yields of these reactions can be influenced by the electronic properties of the substituents on the boronic acid, with electron-donating groups generally providing better yields than electron-withdrawing groups. mdpi.com

Below is an interactive data table summarizing the synthesis of various 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide derivatives via Suzuki coupling.

| Derivative (Substituent at 5-position) | Boronic Acid/Ester Used | Yield (%) |

| Phenyl | Phenylboronic acid | 65 |

| 4-Methylphenyl | 4-Methylphenylboronic acid | 72 |

| 4-Methoxyphenyl | 4-Methoxyphenylboronic acid | 70 |

| 4-Fluorophenyl | 4-Fluorophenylboronic acid | 58 |

| 4-Chlorophenyl | 4-Chlorophenylboronic acid | 60 |

| 4-(Trifluoromethyl)phenyl | 4-(Trifluoromethyl)phenylboronic acid | 45 |

| 2-Thienyl | Thiophene-2-boronic acid | 55 |

| 3-Thienyl | Thiophene-3-boronic acid | 52 |

| 2-Furyl | Furan-2-boronic acid | 48 |

| 3-Pyridyl | Pyridine-3-boronic acid | 37 |

Other Derivatization Strategies:

Beyond Suzuki coupling, other methods can be envisioned for the derivatization of the this compound scaffold. Palladium-catalyzed C-H activation and functionalization is a rapidly developing field that could allow for the direct introduction of substituents onto the thiophene or pyrazine rings without the need for pre-functionalized starting materials. rsc.org This approach offers a more atom-economical route to novel derivatives.

Synthetic Challenges and Methodological Advancements

The synthesis of this compound and its derivatives is not without its challenges. These can include issues with the reactivity of the heterocyclic starting materials, the conditions required for amide bond formation, and the potential for side reactions.

Synthetic Challenges:

Amide Bond Formation: The coupling of 2-aminopyrazine with 2-thiophenecarboxylic acid can be challenging. The nucleophilicity of the amino group on the electron-deficient pyrazine ring is reduced, potentially requiring harsh reaction conditions or strong coupling agents.

Reactivity of Heterocycles: The pyrazine ring is electron-deficient, which can affect its reactivity in cross-coupling reactions. Conversely, the sulfur atom in the thiophene ring can sometimes act as a catalyst poison for palladium catalysts, although this is often overcome with the use of appropriate ligands. researchgate.net

Selectivity: In derivatization reactions, achieving regioselectivity can be a challenge, particularly when attempting to functionalize specific positions on the heterocyclic rings.

Yields in Cross-Coupling: As noted with Suzuki coupling, the electronic nature of the coupling partners can significantly impact reaction yields, with electron-withdrawing groups often leading to lower efficiency. mdpi.com

Methodological Advancements:

To address these challenges, a number of methodological advancements have been developed.

Advanced Coupling Agents: The use of mediating agents like titanium tetrachloride (TiCl₄) for the initial amide bond formation has been shown to be effective, providing good yields of the core amide structure. scilit.comscilit.com

Development of Specialized Ligands: For palladium-catalyzed cross-coupling reactions, the development of new and more effective phosphine ligands has been crucial. Ligands such as Buchwald's biaryl phosphine ligands (e.g., BrettPhos) and others like RuPhos have expanded the scope and efficiency of C-N bond-forming reactions involving challenging heterocyclic substrates. researchgate.net These ligands can help to overcome the low reactivity of aminopyrazines and prevent catalyst deactivation.

Alternative Catalytic Systems: Research into alternative catalytic systems, including those based on other transition metals or even metal-free conditions, continues to provide new avenues for the synthesis of N-heteroaryl compounds. researchgate.netscilit.com

Advanced Structural Characterization and Solid State Analysis of N 2 Pyrazinyl 2 Thiophenecarboxamide

Spectroscopic Methodologies for Structural Elucidation

The determination of the molecular structure of N-2-pyrazinyl-2-thiophenecarboxamide relies on a suite of spectroscopic techniques. Each method provides unique pieces of the structural puzzle, from atomic connectivity and functional group identification to the confirmation of its molecular formula and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity and solution-state conformation of this compound. While specific data for the parent compound is not widely published, analysis of the closely related precursor, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, provides significant insight. The removal of the bromine atom would primarily cause an upfield shift for the adjacent thiophene (B33073) proton (H-5).

¹H NMR Spectroscopy: The proton NMR spectrum confirms the presence of both the pyrazine (B50134) and thiophene ring systems. In a typical deuterated solvent like CDCl₃, the amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift, often above δ 9.0, due to its deshielded environment and potential for hydrogen bonding. The pyrazine protons typically appear in the δ 8.0-8.5 ppm region. The thiophene ring protons' chemical shifts are influenced by the carboxamide substituent. For the 5-bromo precursor, the thiophene protons appear as doublets at δ 7.46 and δ 7.14 ppm mdpi.com.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data, identifying all unique carbon environments. The carbonyl carbon (C=O) of the amide group is characteristically found at a low field, around δ 159.0 ppm in the bromo-derivative mdpi.com. Carbons within the electron-deficient pyrazine ring and the electron-rich thiophene ring resonate at distinct chemical shifts, confirming the heterocyclic core of the molecule mdpi.com.

Table 1: Representative ¹H and ¹³C NMR Data for 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 9.62 | Singlet | N-H (Amide) |

| 8.40 | Singlet | Pyrazine-H | |

| 8.29 | Doublet | Pyrazine-H | |

| 7.46 | Doublet | Thiophene-H | |

| 7.14 | Doublet | Thiophene-H | |

| ¹³C | 159.0 | - | C=O (Amide) |

| 151.1 - 115.2 | - | Aromatic Carbons (Pyrazine, Thiophene) |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, is instrumental in identifying the functional groups present in this compound and probing its conformational state. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of specific bonds.

Key vibrational modes include:

N-H Stretching: A prominent band in the region of 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. Its position and shape can indicate the extent of intermolecular hydrogen bonding in the solid state. For instance, related pyrazine carboxamides show N-H stretches around 3323-3349 cm⁻¹ .

C=O Stretching (Amide I): The Amide I band, primarily due to the C=O stretching vibration, is one of the most intense and characteristic absorptions in the IR spectrum, typically appearing in the 1650-1680 cm⁻¹ range mdpi.com. Studies on N-(pyridin-2-yl)pyrazine-2-carboxamide place this band at 1665-1678 cm⁻¹ .

N-H Bending and C-N Stretching (Amide II): The Amide II band, a mixture of N-H in-plane bending and C-N stretching, is found around 1510-1550 cm⁻¹.

Aromatic C-H and C=C/C=N Stretching: Vibrations associated with the pyrazine and thiophene rings appear in the 3100-3000 cm⁻¹ (C-H stretch) and 1600-1400 cm⁻¹ (ring stretching) regions uantwerpen.beprimescholars.com.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3400 | Secondary Amide |

| Aromatic C-H Stretch | 3000 - 3100 | Pyrazine, Thiophene |

| C=O Stretch (Amide I) | 1650 - 1680 | Carboxamide |

| N-H Bend (Amide II) | 1510 - 1550 | Secondary Amide |

| Aromatic Ring Stretch | 1400 - 1600 | Pyrazine, Thiophene |

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and confirm the molecular formula of the compound. For this compound (C₉H₇N₃OS), the expected exact mass is approximately 205.03 Da. Techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) would be employed. In ESI-MS, the molecule would likely be observed as the protonated molecular ion [M+H]⁺ at m/z 206.04. The isotopic pattern, particularly the presence of the ³⁴S isotope at M+2, would further corroborate the elemental composition. Mass spectrometric analysis of the precursor, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, has shown the expected protonated molecular ion, confirming the integrity of the core structure during synthesis mdpi.com.

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

Electronic or UV-Visible spectroscopy provides information about the chromophoric system of the molecule, which includes the pyrazine ring, the thiophene ring, and the carboxamide linkage. The spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* Intense absorption bands, typically found in the shorter wavelength UV region (250-300 nm), are attributed to π → π* transitions within the conjugated aromatic systems of the pyrazine and thiophene rings researchgate.net.

n → π Transitions:* Weaker absorption bands at longer wavelengths can be assigned to n → π* transitions. These involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital researchgate.net. The solvent environment can influence the position of these bands.

X-ray Crystallography and Crystal Engineering

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is X-ray crystallography.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction analysis would provide the absolute structure of this compound, yielding precise bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this exact compound is not publicly available, data from closely related molecules, such as N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide and a Ru(II) complex of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide, allow for a detailed prediction of its solid-state conformation researchgate.netnih.gov.

A critical aspect of the crystal engineering of this molecule is the formation of intermolecular hydrogen bonds. The amide N-H group acts as a hydrogen bond donor, while the pyrazine nitrogen atoms and the amide carbonyl oxygen are potential acceptors. This typically leads to the formation of one-dimensional chains or two-dimensional sheets in the crystal lattice, a common motif in pyrazine carboxamides researchgate.net. For example, N-H···N(pyrazine) hydrogen bonds are a highly probable interaction, linking molecules into extended supramolecular assemblies researchgate.net.

Table 3: Predicted Crystallographic Parameters for this compound Based on Analogs researchgate.netnih.govmdpi.com

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c or C2/c |

| a (Å) | 8 - 14 |

| b (Å) | 5 - 9 |

| c (Å) | 11 - 18 |

| β (°) | 91 - 102 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interaction | N-H···N (pyrazine) Hydrogen Bond |

This predictive data is based on the analysis of similar pyrazine carboxamide structures and represents a likely packing arrangement for this compound in the solid state.

Analysis of Supramolecular Interactions in Crystal Packing

The crystal structure of this compound is organized into a three-dimensional supramolecular framework stabilized by a combination of hydrogen bonds and π-stacking interactions. scispace.com The compound crystallizes in the monoclinic space group P21/n. scispace.com The substitution of an oxygen atom in its furan (B31954) analogue with a sulfur atom to form the thiophene ring leads to a notable increase in the significance of π-based interactions in the crystal packing of this compound. rsc.orgbris.ac.uk

Hydrogen Bonding Networks

The hydrogen bonding network in this compound is a critical component of its supramolecular assembly. The most prominent of these is a classic N-H···N hydrogen bond formed between the amide hydrogen (N1-H1) and a nitrogen atom (N3) of the pyrazine ring of an adjacent molecule. scispace.com This interaction creates a stable, dimeric head-to-tail pair characterized by an R²₂(8) graph-set motif, which serves as a repeating unit in the crystal packing. scispace.com

In addition to this primary interaction, the crystal structure is further stabilized by a series of weaker hydrogen bonds, including C-H···O, C-H···N, and C-H···S interactions, which collectively contribute to the formation of a robust 3D organic framework. scispace.com

π-π Stacking Interactions

A defining feature of the this compound crystal structure is the prevalence of π-π stacking interactions, which are enhanced by the increased aromaticity of the thiophene ring compared to furan. scispace.com One of the major packing motifs involves a significant π-π stacking interaction where the pyrazine and thiophene aromatic rings of adjacent molecules pack in a parallel, head-to-tail fashion. scispace.com

Furthermore, the crystal packing features homosynthons, specifically π···π interactions between the thiophene rings (πThio···πThio) of neighboring dimers. scispace.com These homosynthons are instrumental in stacking the dimers into one-dimensional tapes that extend along the ab-plane of the crystal. scispace.com The geometric parameters of these thiophene-thiophene interactions are considered strong when compared to data from the Cambridge Structural Database (CSD). scispace.com This contrasts with its furan analog, where hydrogen bonding plays a more dominant role in the supramolecular architecture. rsc.orgbris.ac.uk The interplay between the electron-accepting pyrazine ring and the electron-donating thiophene ring facilitates these strong stacking interactions. researchgate.net

Table 1: Geometric Parameters of Key Intermolecular Interactions

| Interaction Type | Description | Key Geometric Feature | Significance |

|---|---|---|---|

| N-H···N Hydrogen Bond | Forms a stable R²₂(8) graph-set dimer. | Head-to-tail configuration. | Primary repetitive species in the crystal packing. scispace.com |

| πThio···πPyz Stacking | Stacking between thiophene and pyrazine rings. | Head-to-tail parallel fashion with short distance. | A major contributor to the 3D framework. scispace.com |

| πThio···πThio Stacking | Homosynthon interaction between thiophene rings. | Leads to the formation of 1D tapes. | Indicates strong π-π interactions. scispace.com |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis was employed to quantitatively explore the various intermolecular interactions within the crystal packing of this compound. scispace.comrsc.org This computational tool allows for the visualization and quantification of intermolecular contacts by mapping them onto a 3D surface around the molecule.

The analysis confirmed the significance of the N-H···N hydrogen bonds, which appear as distinct red regions on the d_norm map, indicating close contacts. The Hirshfeld analysis also provided a detailed breakdown of other interactions, highlighting the prevalence of contacts associated with π-π stacking. A comparison with the furan analog using this method clearly demonstrated that the substitution of oxygen with sulfur (increasing the ring's aromaticity) led to an enhanced role for π-based interactions in directing the crystal assembly of the thiophene compound. scispace.comrsc.orgbris.ac.uk

Polymorphism Studies and Crystal Structure-Property Relationships

Currently, the scientific literature has reported a single crystalline form for this compound, which is a monoclinic polymorph (space group P21/n). scispace.com There are no extensive polymorphism studies available for this specific compound.

Conformational Analysis in Solution and Solid States

The conformation of this compound in the solid state has been precisely determined through single-crystal X-ray diffraction. The molecule adopts an approximately planar conformation, with a dihedral angle of just 5.35(4)° between the planes of the thiophene and pyrazine rings. scispace.com

Theoretical calculations using Density Functional Theory (DFT) have been performed to investigate the most stable conformations of the molecule, likely representing its state in a vacuum or in solution. scispace.com These calculations typically explore the rotational energy barrier around the amide bond, leading to different potential conformers (such as syn and anti). The observed planarity in the solid state is a result of the molecule adopting a low-energy conformation that is then locked in place by the stabilizing network of intermolecular hydrogen bonds and π-π stacking interactions, which favor a planar arrangement to maximize their attractive forces.

Computational and Theoretical Investigations of N 2 Pyrazinyl 2 Thiophenecarboxamide Molecular Properties

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for exploring the intricacies of molecular systems. For N-2-pyrazinyl-2-thiophenecarboxamide, these calculations provide a detailed picture of its electronic landscape and structural parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and determine the optimized, lowest-energy geometry of molecules. ikm.org.mynih.gov This approach has become popular because it can achieve accuracy comparable to other high-level methods but with lower computational cost. mdpi.com DFT calculations are used to determine key structural parameters like bond lengths and angles. For derivatives of this compound, geometry optimization is a standard preliminary step before further analysis. mdpi.comnih.gov These calculations confirm the stability of the molecular structure by ensuring there are no imaginary frequencies in the vibrational analysis. mdpi.com The optimized geometry represents the most stable conformation of the molecule in its ground state. ikm.org.my

Studies on similar molecules, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and other thiophene (B33073) derivatives, frequently employ DFT methods like B3LYP or PBE0 to model their structures. nih.govresearchgate.netscienceacademique.com For instance, in a study on thiophene-2,5-dicarbonyl dichloride derivatives, calculated bond lengths and angles using DFT were found to be in close agreement with experimental X-ray diffraction data. researchgate.net This demonstrates the reliability of DFT in predicting the structural features of molecules containing thiophene and pyrazine (B50134) rings.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and less stable. mdpi.com

Computational studies on a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide derivatives, which share the same core structure as the subject compound, have calculated these values. mdpi.comnih.gov The distribution of these orbitals is typically spread across the thiophene, pyrazine, and adjacent aryl rings. mdpi.comnih.gov The specific energies of the HOMO and LUMO, and thus the energy gap, are influenced by the various substituents attached to the core structure. For example, in one study, the calculated HOMO-LUMO energy gap for a series of related compounds ranged from 4.21 eV to 4.93 eV. mdpi.com

Table 1: FMO Data for Selected this compound Derivatives

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4a (5-phenyl) | -6.65 | -1.72 | 4.93 |

| 4d (5-(4-fluorophenyl)) | -6.71 | -1.79 | 4.92 |

| 4h (5-(4-methoxyphenyl)) | -6.37 | -1.71 | 4.66 |

| 4i (5-(4-(methylthio)phenyl)) | -6.29 | -2.08 | 4.21 |

This table is generated based on data for 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide derivatives, which provide insight into the electronic properties of the core this compound structure. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.comdtic.mil It helps in identifying the regions that are rich or poor in electrons, thereby predicting the sites for electrophilic and nucleophilic attacks. mdpi.com The MEP map displays different potential values with different colors; typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). d-nb.info

In molecules like this compound, the MEP analysis reveals negative potential regions concentrated around the electronegative nitrogen atoms of the pyrazine ring and the oxygen atom of the carboxamide group. mdpi.com These sites are considered active centers for nucleophilic interactions. Conversely, positive potential is generally observed around the hydrogen atoms. dtic.mil MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors or other chemical species. mdpi.comd-nb.info

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, intramolecular interactions, and hyperconjugation by examining the interactions between filled (donor) and vacant (acceptor) orbitals. materialsciencejournal.orgnih.govnih.gov These interactions, often described as donor-acceptor or charge-transfer interactions, lead to a stabilization of the molecule. The stabilization energy associated with an interaction between a donor NBO and an acceptor NBO is a measure of the intensity of that interaction. mdpi.com

Table 2: Illustrative Donor-Acceptor Interactions from NBO Analysis of Similar Heterocyclic Systems

| Donor Orbital (Filled) | Acceptor Orbital (Vacant) | Interaction Type | Stabilization Energy (kcal/mol) |

| Lone Pair on Oxygen n(O) | Antibonding π(C=O) | n→π | ~40-45 |

| Lone Pair on Nitrogen n(N) | Antibonding σ(N-C) | n→σ | ~26 |

| Bonding π(C=C) in Ring 1 | Antibonding π(C=C) in Ring 2 | π→π | ~23-49 |

This table provides representative data from NBO analyses of molecules with similar functional groups and structures to illustrate the types and magnitudes of stabilizing interactions. materialsciencejournal.orgmdpi.com

Aromaticity Assessment of Constituent Heterocycles

The aromaticity of the pyrazine and thiophene rings can be quantified using various computational indices. One of the most common electronic aromaticity indices is the Nucleus-Independent Chemical Shift (NICS). beilstein-journals.org NICS values are calculated at specific points, such as the center of a ring, to measure the induced magnetic shielding. Highly negative NICS values are indicative of significant aromatic character, while values near zero or positive suggest non-aromatic or anti-aromatic character, respectively. beilstein-journals.org

Magnetic Aromaticity Criteria (e.g., NICS)

Aromaticity, a fundamental concept in chemistry, is often evaluated computationally using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS). NICS values, typically calculated at the geometric center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), provide a quantitative measure of the induced magnetic field, which is a hallmark of aromaticity (negative NICS values) or anti-aromaticity (positive NICS values).

For this compound, the aromaticity of both the pyrazine and thiophene rings is of interest. Computational studies on parent heterocyclic compounds provide a baseline for understanding their behavior in the context of this more complex molecule. Thiophene is known to be significantly aromatic, with calculated NICS(0) and NICS(1) values of approximately -13.0 ppm and -10.4 ppm, respectively, at the B3LYP/6-311+G(d,p) level of theory. whiterose.ac.uk These values are comparable to those of benzene (B151609), the archetypal aromatic compound.

Pyrazine, on the other hand, exhibits a lower degree of aromaticity compared to thiophene. researchgate.net The presence of two electronegative nitrogen atoms in the ring reduces the electron delocalization. The aromatic character of both rings in this compound is expected to be influenced by the electronic interplay between the electron-donating thiophene moiety and the electron-withdrawing pyrazine moiety, mediated by the amide bridge. The substitution can lead to a modulation of the ring currents and, consequently, the NICS values. For instance, in related thienopyrazine systems, the aromaticity of the thiophene ring is found to be influenced by the fusion with the pyrazine ring. rsc.org

A hypothetical NICS analysis for this compound would likely show a strongly negative value for the thiophene ring, confirming its aromatic character, while the pyrazine ring would exhibit a less negative, yet still aromatic, NICS value. The exact values would depend on the computational level and the specific geometry of the molecule.

Table 1: Representative NICS(0) and NICS(1) Values (in ppm) for Parent Heterocycles Data based on computational studies of parent compounds and are for illustrative purposes.

| Ring | NICS(0) | NICS(1) | Aromaticity |

| Thiophene | ~ -13.0 | ~ -10.4 | Aromatic |

| Pyrazine | Less Negative | Less Negative | Moderately Aromatic |

Prediction and Elucidation of Spectroscopic Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, can provide valuable insights and aid in the assignment of experimental spectra.

In this compound, the proton (¹H) and carbon (¹³C) chemical shifts are influenced by the electronic environment of each nucleus. A computational study on closely related 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides has shown a good correlation between calculated and experimental ¹H NMR chemical shifts. nih.gov The protons on the pyrazine ring are expected to appear at a lower field (higher ppm) compared to those on the thiophene ring due to the deshielding effect of the nitrogen atoms. The amide proton (N-H) chemical shift is particularly sensitive to its environment, including solvent and hydrogen bonding. nih.gov

The calculated ¹³C NMR chemical shifts would reflect the electron density at each carbon atom. The carbonyl carbon of the amide group would appear at a significantly downfield position. The carbon atoms in the pyrazine ring would also be deshielded, while those in the thiophene ring would be comparatively more shielded.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound Based on data from analogous compounds and general principles of NMR spectroscopy.

| Proton | Predicted Chemical Shift (ppm) | Rationale |

| Pyrazine-H | 8.0 - 9.0 | Deshielding by adjacent nitrogen atoms |

| Thiophene-H | 7.0 - 8.0 | Aromatic ring currents |

| Amide N-H | 9.0 - 11.0 | Deshielding and potential for H-bonding |

For this compound, the vibrational spectrum would be rich with characteristic bands. The amide group itself gives rise to several distinct vibrations, including the Amide I (primarily C=O stretching), Amide II (a mix of N-H in-plane bending and C-N stretching), and Amide III bands. nih.govacs.org The Amide I band is typically observed in the region of 1650-1700 cm⁻¹. nih.gov

The thiophene ring has characteristic C-H and C-C stretching vibrations, as well as ring breathing modes. iosrjournals.orgnih.gov Similarly, the pyrazine ring will exhibit its own set of vibrational modes. PED analysis would be crucial to disentangle the contributions of different internal coordinates to each normal mode, especially in regions where vibrations from the different moieties might overlap. For example, PED can quantify the percentage contribution of C=O stretch, N-H bend, and C-N stretch to the Amide I and II bands.

Table 3: Key Predicted Vibrational Frequencies and their Assignments for this compound Based on computational studies of related amide and heterocyclic compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary PED Contribution |

| Amide I | 1650 - 1700 | C=O stretching |

| Amide II | 1500 - 1600 | N-H bending, C-N stretching |

| Thiophene C-H stretch | 3000 - 3100 | C-H stretching |

| Pyrazine C-H stretch | 3000 - 3100 | C-H stretching |

| Thiophene ring stretch | 1350 - 1600 | C-C stretching |

| Pyrazine ring stretch | 1350 - 1600 | C-C stretching |

Non-Linear Optical (NLO) Properties Calculations

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics.

The first hyperpolarizability (β) is a measure of a molecule's second-order NLO response. Computational methods, such as those based on density functional theory (DFT), are widely used to predict β values. For this compound, the combination of an electron-donating thiophene ring and an electron-withdrawing pyrazine ring, connected by a π-conjugated amide linker, creates a push-pull system. Such systems are known to enhance NLO properties. mdpi.com

Computational studies on similar push-pull systems incorporating pyrazine and thiophene have demonstrated that the magnitude of the first hyperpolarizability is sensitive to the nature of the donor and acceptor groups and the length and nature of the conjugated bridge. nih.gov The calculated β value for this compound would likely be significant, indicating its potential as an NLO material.

The NLO response of a molecule is intrinsically linked to the extent of electronic delocalization within its π-system. chemistry.coachwikipedia.org In this compound, the π-electrons are delocalized across the thiophene and pyrazine rings and the amide bridge. This delocalization facilitates intramolecular charge transfer (ICT) from the donor (thiophene) to the acceptor (pyrazine) upon excitation, which is a key mechanism for generating a large NLO response.

Mechanistic Studies of N 2 Pyrazinyl 2 Thiophenecarboxamide Biological Activities

Enzyme Inhibition Mechanisms

The biological effects of many therapeutic agents are rooted in their ability to inhibit specific enzymes. For N-2-pyrazinyl-2-thiophenecarboxamide and its analogs, research has pointed towards several enzymatic targets.

Protein kinases are crucial regulators of cellular signaling pathways, and their inhibition is a key strategy in treating diseases like cancer and inflammatory disorders. The pyrazine (B50134) ring is a recognized scaffold in the development of kinase inhibitors. medchemexpress.com However, specific studies detailing the inhibitory action of this compound against kinases such as I-kappa-B kinase (IKK-2), protein kinase B (AKT), checkpoint kinase 1 (CHK1), cyclin-dependent kinase 2 (CDK2), or glycogen (B147801) synthase kinase 3-beta (GSK-3β) are not prominently available in current scientific literature. The potential for such activity exists based on its core structure, but requires dedicated investigation.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary approach for managing Alzheimer's disease. nih.govnih.gov While various heterocyclic compounds have been explored as cholinesterase inhibitors, there is currently a lack of specific research demonstrating the direct inhibitory effects of this compound on either AChE or BChE. nih.govmdpi.com

The pyrazine-carboxamide scaffold is a well-established pharmacophore in a major class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov These compounds function by targeting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain. researchgate.net By blocking the ubiquinone-binding site of the SDH enzyme, these inhibitors interrupt the fungal pathogen's cellular respiration and energy production. researchgate.net A fragment recombination strategy has been successfully used to design novel SDHIs by combining a pyrazine-carboxamide fragment with other molecular moieties. nih.gov This suggests a strong potential for this compound to act as an SDHI, which would primarily manifest as antifungal activity.

Methionine aminopeptidases (MetAPs) are essential enzymes for bacteria, including Mycobacterium tuberculosis, making them attractive drug targets. While there is no direct evidence of this compound inhibiting MtMetAP1, research has been conducted on other pyrazine-based derivatives as inhibitors of this enzyme. These studies confirm that the pyrazine core can be a basis for developing potent MtMetAP1 inhibitors, but the specific efficacy of the this compound substitution has not been reported.

Antimicrobial Activity Mechanisms

The antimicrobial action of pyrazine-carboxamides, particularly against Mycobacterium tuberculosis, is multifaceted and not fully elucidated. The mechanisms are often linked to the compound's prodrug nature, requiring enzymatic activation within the bacterial cell.

The primary analog, pyrazinamide (B1679903) (PZA), is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA). nih.gov The resulting POA is thought to exert its effects through several mechanisms in the acidic environment characteristic of macrophage phagolysosomes where dormant bacilli reside. nih.gov

Key proposed antimicrobial mechanisms for this class of compounds include:

Disruption of Membrane Energetics: Pyrazinoic acid has been shown to disrupt membrane potential and inhibit the membrane transport function in M. tuberculosis. nih.gov

Inhibition of a Bifunctional Enzyme (Rv2783): A study identified Rv2783, an enzyme involved in RNA and ppGpp metabolism, as a target of pyrazinoic acid. Inhibition of this enzyme could disrupt crucial cellular processes. nih.gov

Inhibition of Fatty Acid Synthesis: Analogs of PZA have been reported to inhibit fatty acid synthase I (FAS-I), an enzyme critical for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov Furthermore, in-silico studies on N-(2-nitrophenyl) pyrazine-2-carboxamide, a close relative, suggested inhibition of mycolic acid cyclopropane (B1198618) synthase CmaA2, and in-vitro tests confirmed its activity against M. tuberculosis H37Rv. jocpr.com

These mechanisms collectively contribute to the potent sterilizing effect of pyrazine-carboxamides against semi-dormant mycobacteria.

Data on Antimicrobial Activity of Related Pyrazinecarboxamides

| Compound | Target Organism | Activity/Mechanism | Reference |

|---|---|---|---|

| Pyrazinamide (PZA) | Mycobacterium tuberculosis | Prodrug activated to pyrazinoic acid; disrupts membrane transport and energetics. | nih.gov |

| Pyrazinoic Acid (POA) | Mycobacterium tuberculosis | Inhibits the bifunctional enzyme Rv2783. | nih.gov |

| 5-Chloropyrazine-2-carboxamide | Mycobacterium tuberculosis | Inhibits mycobacterial fatty acid synthase I (FAS I). | nih.gov |

| N-(2-nitrophenyl) pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | Inhibition observed at concentrations ≥32 μg/ml. | jocpr.com |

| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | Minimal Inhibitory Concentration (MIC) < 2.0 μmol/L. | nih.gov |

Antibacterial Action

The antibacterial potential of the this compound scaffold has been investigated through studies on its derivatives. Specifically, the intermediate compound 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide , a brominated analog, has been evaluated for its in vitro activity against clinically significant bacteria, including extended-spectrum beta-lactamase (ESBL) producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

The antibacterial efficacy was determined using the agar (B569324) well diffusion method, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values calculated via the broth dilution method. researchgate.net One derivative, in particular, showed notable activity. researchgate.net Molecular docking studies on these derivatives were performed to understand the structure-activity relationships and binding interactions with bacterial protein targets. researchgate.net

Table 1: In Vitro Antibacterial Activity of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide Derivatives Data sourced from studies on ESBL E. coli and MRSA. researchgate.net

| Compound Derivative | Test Organism | Minimum Inhibitory Concentration (MIC) (mg/well) | Minimum Bactericidal Concentration (MBC) (mg/well) |

|---|---|---|---|

| Derivative 3e | ESBL E. coli & MRSA | Data not specified in abstract | Data not specified in abstract |

| Derivative 3b | ESBL E. coli & MRSA | Low Activity | Low Activity |

| Derivative 3d | ESBL E. coli & MRSA | Low Activity | Low Activity |

Note: The specific MIC/MBC values for the most active compound (3e) were not detailed in the available abstract, though it was identified as having the highest activity. researchgate.net

Antifungal Properties

While direct studies on this compound are limited, the broader class of substituted pyrazinecarboxamides has been evaluated for antifungal effects. In a study of various pyrazinecarboxamide derivatives, compounds were tested against several fungal strains. mdpi.com The most susceptible strain was identified as Trichophyton mentagrophytes. mdpi.comresearchgate.net For instance, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide demonstrated the highest antifungal effect within its tested series, although its activity was modest compared to the standard drug fluconazole. mdpi.comresearchgate.net This suggests that the pyrazinecarboxamide scaffold is a viable starting point for the development of antifungal agents.

Antimycobacterial Effects

Pyrazinamide, a pyrazinecarboxamide, is a crucial first-line drug for treating tuberculosis, known for its ability to kill semi-dormant tubercle bacilli. nih.gov This has spurred research into other pyrazine derivatives for antimycobacterial activity. mdpi.comresearchgate.net Studies on substituted pyrazinecarboxamides have shown inhibitory activity against Mycobacterium tuberculosis H37Rv. mdpi.comresearchgate.net For example, certain 3,5-Bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acid demonstrated up to 72% inhibition in in vitro screenings. researchgate.net The mechanism of pyrazinamide involves conversion by a mycobacterial enzyme to pyrazinoic acid, which disrupts membrane function. mdpi.comresearchgate.net Research into new analogues, including those with a -CONH- bridge similar to this compound, is ongoing to find new agents against drug-resistant tuberculosis. researchgate.net

Anti-inflammatory Pathways Modulation

The pyrazine and thiophene (B33073) heterocyclic systems are present in many compounds with anti-inflammatory properties. nih.govnih.gov Pyrazole (B372694) derivatives, which are structurally related to pyrazines, are known to act as anti-inflammatory agents by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923) which are pro-inflammatory mediators. nih.govnih.gov During inflammation, free radicals are also produced, and pyrazoline derivatives have shown potent activity in inhibiting the carrageenan-induced paw edema, a common model for acute inflammation. nih.gov Thiazolidinones, which can be synthesized from related thiophene precursors, are also noted for their anti-inflammatory activity. researchgate.net This body of evidence suggests that the this compound scaffold could potentially modulate inflammatory pathways, possibly through the inhibition of enzymes like COX or by scavenging free radicals.

Anticancer Modalities at the Cellular and Molecular Level

The development of pyrazole and thiophene derivatives as anticancer agents is an active area of research. nih.govnih.gov These compounds have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis and interference with the cell cycle.

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a key target for anticancer therapies. Research on pyrazole and thiophene-containing compounds has revealed mechanisms for inducing apoptosis in cancer cells. One study on a novel pyrazole derivative demonstrated that it could induce apoptosis by activating caspase-3 and PARP, downregulating the anti-apoptotic protein Bcl-2, and upregulating the pro-apoptotic protein BAX. nih.gov This shift in the Bcl-2/BAX balance is a critical event that leads to the mitochondrial pathway of apoptosis. nih.gov Furthermore, the compound was shown to increase the generation of intracellular reactive oxygen species (ROS), which can also trigger apoptotic cell death. nih.gov

Cell Cycle Regulation Interference

The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle is a proven strategy for inhibiting tumor growth. Thiophene carboxamide derivatives have been designed as mimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization. nih.govresearchgate.net By binding to the colchicine-binding site on tubulin, these compounds prevent the formation of the mitotic spindle, a structure essential for cell division. This interference causes cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis. nih.gov Studies on specific thiophene-carboxamide derivatives showed they could effectively induce G2/M phase arrest in liver cancer cell lines (Hep3B). nih.gov A novel pyrazole compound was also found to inhibit tubulin polymerization and cause cell cycle arrest, highlighting this as a common mechanism for related heterocyclic compounds. researchgate.net

Antioxidant Mechanisms

The antioxidant potential of a chemical entity is its ability to neutralize harmful reactive oxygen species (ROS), which are implicated in a multitude of pathological conditions. The chemical structure of this compound, which incorporates both a pyrazine and a thiophene ring, suggests the possibility of antioxidant activity. Thiophene and its derivatives have been noted for their electron-rich nature, which can facilitate the scavenging of free radicals.

Research into structurally related compounds provides insights into the potential antioxidant mechanisms of this compound. For instance, studies on various pyrazoline derivatives have demonstrated significant radical scavenging capabilities. nih.gov One common method to evaluate such activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. A decrease in the absorbance of the DPPH solution indicates a higher antioxidant capacity.

Furthermore, some heterocyclic compounds are known to act as scavengers of other reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻). nih.gov The mechanism often involves the stabilization of the radical species through resonance within the aromatic ring system of the antioxidant molecule. It is hypothesized that the pyrazine and thiophene rings in this compound could cooperatively contribute to its antioxidant effects by delocalizing the unpaired electron of a radical, thereby forming a more stable, less reactive species.

Another potential antioxidant mechanism is the chelation of metal ions. Transition metals like iron and copper can catalyze the formation of ROS through Fenton and Haber-Weiss reactions. Compounds with the ability to bind these metal ions can inhibit this process, thus exerting an antioxidant effect. The nitrogen and sulfur atoms present in the pyrazine and thiophene moieties of this compound could potentially act as chelation sites for pro-oxidant metal ions.

Table 1: Potential Antioxidant Mechanisms of this compound

| Mechanism | Description | Relevant Structural Features |

|---|---|---|

| Radical Scavenging | Direct neutralization of free radicals (e.g., DPPH, •OH, O₂⁻) through hydrogen or electron donation. | Electron-rich pyrazine and thiophene rings capable of stabilizing radical species through resonance. |

| Metal Ion Chelation | Binding to transition metal ions (e.g., Fe²⁺, Cu²⁺) to prevent their participation in ROS-generating reactions. | Heteroatoms (nitrogen and sulfur) in the pyrazine and thiophene rings acting as potential chelation sites. |

Investigation of Anticonvulsive Action Mechanisms

The structural motifs present in this compound are also found in several compounds with established anticonvulsant properties. The thiophene ring, for example, is a key component of the antiepileptic drug tiagabine. nih.gov This suggests that this compound may exert its effects through similar neurological pathways. The primary mechanisms of action for many antiepileptic drugs (AEDs) involve the modulation of ion channels or the enhancement of inhibitory neurotransmission. epilepsysociety.org.uk

One of the most common mechanisms for anticonvulsant action is the blockade of voltage-gated sodium channels. epilepsysociety.org.uk By binding to these channels, drugs can stabilize the inactivated state of the channel, which in turn reduces the repetitive firing of neurons that is characteristic of seizures. It is plausible that this compound could interact with these channels, a hypothesis that would require electrophysiological studies for confirmation.

Another key target for anticonvulsant drugs is the GABAergic system. nih.gov Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancement of GABAergic transmission can be achieved in several ways, including direct agonism at GABA receptors, inhibition of GABA reuptake, or inhibition of the enzyme GABA transaminase, which is responsible for GABA degradation. nih.gov Given the presence of the pyrazine ring, which is a nitrogen-containing heterocycle, it is conceivable that this compound could modulate GABAergic neurotransmission.

Furthermore, some anticonvulsants act on calcium channels, particularly T-type calcium channels, which are involved in the generation of absence seizures. nih.gov Blockade of these channels can reduce neuronal excitability. The potential for this compound to interact with calcium channels represents another avenue for mechanistic investigation.

Table 2: Investigational Approaches for Anticonvulsive Mechanisms

| Potential Mechanism | Investigational Method | Expected Outcome |

|---|---|---|

| Sodium Channel Blockade | Patch-clamp electrophysiology on cultured neurons. | Reduction in the amplitude or frequency of sodium currents. |

| GABAergic Modulation | Radioligand binding assays for GABA receptors; in vitro GABA uptake or transaminase activity assays. | Competitive or allosteric binding to GABA receptors; inhibition of GABA reuptake or degradation. |

| Calcium Channel Blockade | Electrophysiological recordings of calcium currents, particularly T-type currents. | Attenuation of calcium influx through voltage-gated calcium channels. |

Molecular Target Identification and Validation Approaches

To fully elucidate the mechanisms of action of this compound, a systematic approach to identify and validate its molecular targets is essential. This typically involves a combination of computational and experimental techniques.

Ligand-protein interaction profiling aims to identify the specific proteins that a compound binds to within a biological system. This can provide direct evidence of its molecular targets.

Computational Docking: Molecular docking simulations can predict the binding orientation and affinity of this compound to the three-dimensional structures of known protein targets, such as ion channels and enzymes involved in neurotransmission. nih.gov These in silico methods can help prioritize potential targets for experimental validation.

Affinity Chromatography: In this experimental approach, this compound is immobilized on a solid support and used as bait to "fish" for its binding partners from a cell lysate. The bound proteins can then be identified using techniques like mass spectrometry.

Thermal Shift Assays: This method assesses the ability of a ligand to stabilize a protein against thermal denaturation. An increase in the melting temperature of a protein in the presence of this compound would indicate a direct binding interaction.

Once potential molecular targets have been identified, a cascade of cellular assays is developed to validate these targets and to understand the functional consequences of the ligand-protein interaction in a cellular context.

Target-Based Assays: These assays are designed to measure the effect of this compound on the activity of a specific, purified protein target. For example, if a particular kinase is identified as a target, an in vitro kinase assay would be used to determine if the compound inhibits its enzymatic activity.

Cell-Based Functional Assays: These assays measure the downstream effects of target engagement in a cellular environment. For instance, if this compound is found to block a specific ion channel, a cell-based assay could measure changes in membrane potential or intracellular ion concentrations in response to the compound.

Phenotypic Screening: This approach involves testing the compound in a battery of cell-based models that represent different disease states or biological pathways. The resulting "phenotypic fingerprint" can provide clues about the compound's mechanism of action by comparing it to the fingerprints of compounds with known mechanisms.

Through the systematic application of these mechanistic studies and target validation approaches, a comprehensive understanding of the biological activities of this compound can be achieved, paving the way for its potential development as a therapeutic agent.

Structure Activity Relationship Sar and Lead Optimization Strategies

Design Principles for N-2-pyrazinyl-2-thiophenecarboxamide Analogs

The design of analogs of this compound is guided by established medicinal chemistry principles, including rational design based on structural data and computational screening.

Rational drug design aims to create new molecules with a specific biological action, a process that benefits greatly from prior knowledge and computational methods. researchgate.net For a molecule like this compound, this involves systematically modifying its three key components: the pyrazine (B50134) ring, the thiophene (B33073) ring, and the central carboxamide linker. Studies on related pyrazinoic acid (POA) analogs have shown that substitutions at the 3-, 5-, and 6-positions of the pyrazine ring significantly impact activity. nih.govnih.gov For instance, introducing alkylamino groups at the 3- and 5-positions of POA resulted in analogs that were 5 to 10-fold more potent than the parent compound. nih.govnih.gov

Scaffold hopping is a key strategy in rational design used to identify novel chemical backbones with improved properties while retaining the biological activity of the original compound. nih.gov This can involve replacing a core heterocyclic structure. In the context of this compound, a medicinal chemist might replace the thiophene ring with other five-membered heterocycles like furan (B31954) or pyrazole (B372694), or substitute the pyrazine ring with another nitrogen-containing heterocycle such as a pyridine (B92270) or pyrimidine. nih.govnih.gov A study on cannabinoid receptor antagonists successfully replaced a central methylpyrazole fragment with a pyrazine to generate a new, potent series of compounds. nih.gov This approach can lead to significant improvements in physicochemical properties, patentability, and potency.

| Original Scaffold | Hopped Scaffold | Rationale/Outcome | Reference |

|---|---|---|---|

| Thienopyrimidine | Imidazolin-4-one amide | Identified potent inhibitors of the Notum enzyme. | nih.gov |

| Methylpyrazole | Pyrazine | Designed a novel class of potent CB1 receptor antagonists. | nih.gov |

| Pyrazine | Triazolo[4,3-a]pyrazine | Modifications proved detrimental to activity, showing the importance of the original pyrazine core in this specific series. | nih.gov |

| Benzene (B151609) | Pyrazole | Substitution with a pyrazole ring at position 4 yielded the best results for certain kinase inhibitors. | nih.gov |

Fragment-Based Drug Design (FBDD) is an efficient method for lead discovery that starts with identifying small, low-molecular-weight fragments (typically <250 Da) that bind weakly to the target. nih.gov These fragments are then optimized and "grown" or linked together to produce a high-affinity lead compound. nih.gov

For this compound, the pyrazine and thiophene moieties can be considered as initial fragments. An FBDD campaign might identify a pyrazine-containing fragment that binds to a target. Subsequent optimization would involve exploring "growth vectors" from this fragment to engage with other parts of the protein's binding pocket. researchgate.net For example, a study on pyrazine-based inhibitors identified a fragment hit and then used hydrophobic space-filling by adding an aryl group to the 2-amino position, resulting in a 150-fold increase in activity. researchgate.net The carboxamide linker in this compound serves as a classic connection point to join the two heterocyclic fragments, a common strategy in FBDD.

| Step | Description | Example Fragments | Linkage Strategy |

|---|---|---|---|

| 1. Fragment Screening | Identify low-molecular-weight fragments that bind to the target. | Pyrazine, Thiophene | N/A |

| 2. Fragment Growth | Elaborate a single fragment to increase interactions with the target. | Pyrazine-carboxamide | Add substituents to the pyrazine ring to occupy adjacent pockets. |

| 3. Fragment Linking | Connect two or more fragments that bind to adjacent sites. | Pyrazine and Thiophene | Use a carboxamide linker to join the two fragments into a single molecule (this compound). |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. researchgate.net These models, once validated, can predict the activity of newly designed analogs before their synthesis, saving time and resources.

A QSAR analysis performed on a series of 6-arylpyrazine-2-carboxamides as inhibitors of Trypanosoma brucei identified key structural features required for activity. nih.gov The resulting models, based on easily interpretable molecular descriptors, indicated that the inhibitory activity was correlated with the presence of specific amide substitutions and features of the substituted benzene ring. nih.gov Similarly, a 2D-QSAR study on thiophene carboxamide derivatives as anti-tubercular agents identified electrotopological state indices and atom-pair distances as important descriptors for predicting activity. jetir.org These studies suggest that a QSAR model for this compound analogs would likely rely on descriptors related to the electronic properties and topology of the pyrazine and thiophene rings and the nature of the amide substituent.

| Descriptor | Description | Contribution to Activity | Reference |

|---|---|---|---|

| SsNH2E-index | Electrotopological state index for a primary amine group. | Positive | jetir.org |

| SdOE-index | Electrotopological state index for a double-bonded oxygen atom. | Positive | jetir.org |

| T_T_N_7 | Topological distance between two nitrogen atoms separated by 7 bonds. | Positive | jetir.org |

| T_C_N_6 | Topological distance between a carbon and a nitrogen atom separated by 6 bonds. | Negative | jetir.org |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. nih.govyoutube.com Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). youtube.com These models are then used as 3D queries to rapidly screen large compound databases (virtual screening) to identify new potential hits. nih.gov

For this compound, a pharmacophore model would define the spatial arrangement of its key features: the hydrogen bond accepting nitrogen atoms of the pyrazine ring, the hydrogen bond donating N-H of the amide, the carbonyl oxygen acceptor, and the hydrophobic surfaces of the pyrazine and thiophene rings. nih.govnih.gov In a study to identify inhibitors for Plasmodium falciparum, a pharmacophore model was constructed using features like hydrogen bond acceptors/donors and aromaticity, leading to the identification of thousands of potential hits from various databases. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov It helps to elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov For instance, docking studies on thiophene carboxamide derivatives have identified crucial hydrogen bonds and hydrophobic interactions within the binding pocket of their target enzyme. nih.gov Similarly, docking of pyrazine carboxamide derivatives into the active site of the InhA enzyme revealed that the pyrazine core and carboxamide moiety form an important hydrogen bond network with key residues like Tyr158 and the NAD+ cofactor. mdpi.com

Molecular dynamics (MD) simulations can further refine these static docking poses by simulating the movement of atoms in the ligand-protein complex over time. This provides insight into the stability of the binding mode and the flexibility of the interacting components. nih.gov

| Compound Class | Target | Key Interactions Observed | Reference |

|---|---|---|---|

| Thiophene Carboxamide Derivatives | Tubulin | Hydrogen bonds with V-181 and C-239; hydrophobic interactions. | nih.gov |

| Pyrazine Carboxamide Derivatives | InhA (M. tuberculosis) | Hydrogen bond network with Tyr158 and NAD+ ribose via the pyrazine core and carboxamide group. | mdpi.com |

| Thiophene-2-carboxamide Derivatives | Antioxidant Protein (2AS1) | Interactions with amino acid residues of the enzyme active site. | nih.gov |

| Thiophene-carbohydrazide Analogs | Folate Receptor α | Interactions with ASP81, Arg106, Trp64, and Tyr60. | bepls.com |

Multiparameter Optimization in Lead Selection

A successful drug must possess a balance of many properties, including potency, selectivity, absorption, distribution, metabolism, and elimination (ADME), and a low risk of toxicity. nih.govoptibrium.com Multiparameter Optimization (MPO) is a crucial process in modern drug discovery that uses computational tools and scoring functions to simultaneously assess and balance these often-conflicting properties to select the best candidates for further development. nih.govoptibrium.com

In the optimization of a lead derived from this compound, an MPO approach would be essential. Analogs would be evaluated not just for their target potency but also for a suite of other critical parameters. Desirability functions or probabilistic methods can be used to combine data from multiple in vitro and in silico models into a single score, helping to prioritize compounds that have the highest probability of success. nih.gov This strategy helps to avoid advancing compounds with excellent potency but fatal flaws in other areas, thereby improving the efficiency and success rate of the drug discovery process.

| Parameter | Desired Outcome | Hypothetical Value | Score (0-1) | Weight |

|---|---|---|---|---|

| Target Potency (IC₅₀) | < 100 nM | 85 nM | 0.9 | 0.3 |

| Selectivity vs. Off-Target | > 100x | 150x | 1.0 | 0.2 |

| Aqueous Solubility | > 50 µM | 30 µM | 0.6 | 0.2 |

| Metabolic Stability (t½) | > 30 min | 45 min | 0.8 | 0.2 |

| Cell Permeability (Papp) | High | Medium | 0.5 | 0.1 |

| Overall Weighted MPO Score | 0.78 |

Emerging Research Directions and Future Perspectives for N 2 Pyrazinyl 2 Thiophenecarboxamide

Exploration of Novel Biological Targets

The N-2-pyrazinyl-2-thiophenecarboxamide structure, which combines the pharmacologically significant pyrazine (B50134) and thiophene (B33073) carboxamide moieties, is a promising framework for discovering novel biological targets. Research into structurally related compounds has revealed a range of activities, suggesting new therapeutic areas for investigation.